molecular formula C12H17BO4 B8112620 (4-[(tert-Butoxy)carbonyl]-3-methylphenyl)boronic acid

(4-[(tert-Butoxy)carbonyl]-3-methylphenyl)boronic acid

Cat. No.: B8112620
M. Wt: 236.07 g/mol
InChI Key: PJOJABKWHADXFM-UHFFFAOYSA-N
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Description

(4-[(tert-Butoxy)carbonyl]-3-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic chemistry to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-[(tert-Butoxy)carbonyl]-3-methylphenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(4-[(tert-Butoxy)carbonyl]-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Trifluoroacetic acid (TFA) or other strong acids.

    Substitution: Palladium catalysts and aryl halides.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Free amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

(4-[(tert-Butoxy)carbonyl]-3-methylphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of (4-[(tert-Butoxy)carbonyl]-3-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors and sensors. The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the Boc protecting group and has different reactivity.

    (4-Methylphenyl)boronic acid: Similar structure but without the Boc group.

    (4-(tert-Butoxycarbonyl)phenyl)boronic acid: Similar but lacks the methyl group on the aromatic ring.

Uniqueness

(4-[(tert-Butoxy)carbonyl]-3-methylphenyl)boronic acid is unique due to the presence of both the Boc protecting group and the methyl group on the aromatic ring. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4/c1-8-7-9(13(15)16)5-6-10(8)11(14)17-12(2,3)4/h5-7,15-16H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOJABKWHADXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OC(C)(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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